2-Cyclobutylacetic Acid (CAS 6540-33-6) in RORγt Inverse Agonist Synthesis
2-Cyclobutylacetic acid is a key intermediate in the synthesis of the potent and selective RORγt inverse agonist TAK-828F [1]. The cyclobutyl-acetic acid moiety is a critical component of the final drug's pharmacophore, and its presence is essential for the compound's high potency (IC50 = 3.6 nM in reporter gene assay) and selectivity [1]. While direct comparative data for other cycloalkylacetic acids in this specific scaffold are not reported, the structure-activity relationship (SAR) described in the study highlights the importance of the carboxylate tether, which includes the cyclobutyl ring, in achieving favorable Ligand Lipophilic Efficiency (LLE) values [1].
| Evidence Dimension | Synthetic Utility in Lead Optimization |
|---|---|
| Target Compound Data | Key intermediate for TAK-828F (IC50 = 3.6 nM for RORγt) |
| Comparator Or Baseline | Alternative linker groups not evaluated for this specific scaffold |
| Quantified Difference | Not directly quantified; importance inferred from SAR studies |
| Conditions | In vitro RORγt reporter gene assay |
Why This Matters
This evidence demonstrates the compound's validated role in constructing a highly potent clinical candidate, establishing its value for medicinal chemistry programs targeting RORγt for autoimmune diseases.
- [1] Kono, M., Ochida, A., Oda, T., Imada, T., Banno, Y., Taya, N., ... & Yamamoto, S. (2018). Discovery of [cis-3-({(5 R)-5-[(7-Fluoro-1, 1-dimethyl-2, 3-dihydro-1 H-inden-5-yl) carbamoyl]-2-methoxy-7, 8-dihydro-1, 6-naphthyridin-6 (5 H)-yl} carbonyl) cyclobutyl] acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 61(7), 2973-2988. View Source
